molecular formula C9H12O2 B11944219 4-Methylbicyclo[2.2.2]octane-2,6-dione CAS No. 119986-98-0

4-Methylbicyclo[2.2.2]octane-2,6-dione

Katalognummer: B11944219
CAS-Nummer: 119986-98-0
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: MDSIHOJODTWKJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylbicyclo[2.2.2]octane-2,6-dione is a unique organic compound with the molecular formula C9H12O2. It is part of the bicyclo[2.2.2]octane family, characterized by its rigid and strain-free bicyclic structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbicyclo[2.2.2]octane-2,6-dione typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the bicyclo[2.2.2]octane core. Subsequent functionalization steps, such as oxidation and methylation, yield the desired compound .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylbicyclo[2.2.2]octane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Wissenschaftliche Forschungsanwendungen

4-Methylbicyclo[2.2.2]octane-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential as a scaffold for developing new pharmaceuticals.

    Industry: It is used in the synthesis of polymers and other industrially relevant materials

Wirkmechanismus

The mechanism by which 4-Methylbicyclo[2.2.2]octane-2,6-dione exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The rigid bicyclic structure of the compound allows for precise interactions with biological macromolecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Methylbicyclo[2.2.2]octane-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Eigenschaften

CAS-Nummer

119986-98-0

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

4-methylbicyclo[2.2.2]octane-2,6-dione

InChI

InChI=1S/C9H12O2/c1-9-3-2-6(7(10)4-9)8(11)5-9/h6H,2-5H2,1H3

InChI-Schlüssel

MDSIHOJODTWKJS-UHFFFAOYSA-N

Kanonische SMILES

CC12CCC(C(=O)C1)C(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.